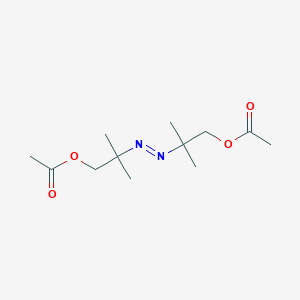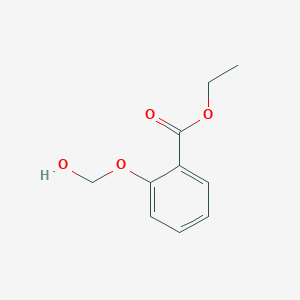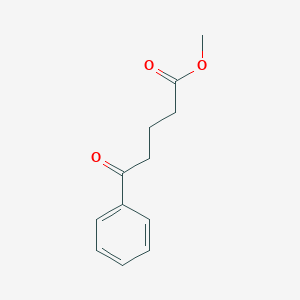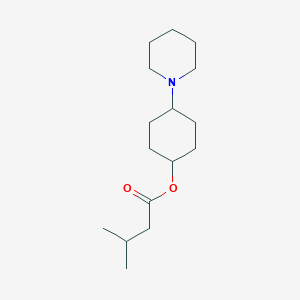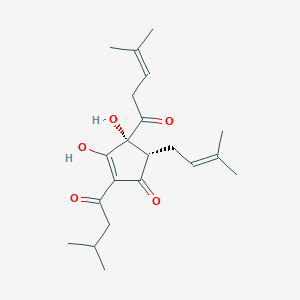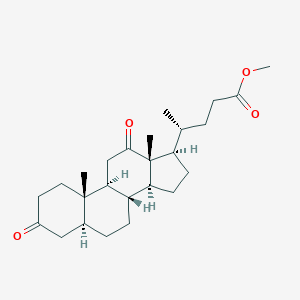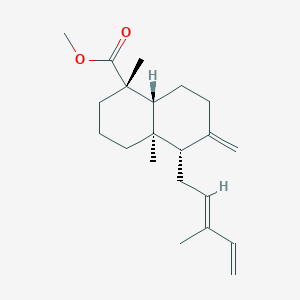![molecular formula C18H18N4O B075758 2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-3-methyl-1-phenyl- CAS No. 1456-89-9](/img/structure/B75758.png)
2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-3-methyl-1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La cedazuridina es un inhibidor de la desaminasa de citidina que se utiliza principalmente en combinación con la decitabina para el tratamiento de los síndromes mielodisplásicos y la leucemia mielomonocítica crónica . Este compuesto aumenta la biodisponibilidad oral de la decitabina al inhibir su rápido metabolismo por la desaminasa de citidina .
Métodos De Preparación
La cedazuridina es un derivado fluorado de la tetrahidroúridina . La ruta sintética implica la fluoración de la tetrahidroúridina, seguida de varios pasos de purificación para obtener el producto final . Los métodos de producción industrial están diseñados para garantizar una alta pureza y rendimiento, a menudo involucrando técnicas avanzadas como la cromatografía líquida de alta resolución para la purificación .
Análisis De Reacciones Químicas
La cedazuridina experimenta varios tipos de reacciones químicas, que incluyen:
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución . Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .
Aplicaciones Científicas De Investigación
La cedazuridina tiene varias aplicaciones de investigación científica:
Mecanismo De Acción
La cedazuridina ejerce sus efectos inhibiendo la desaminasa de citidina, una enzima responsable del rápido metabolismo de los análogos de nucleósidos como la decitabina . Al inhibir esta enzima, la cedazuridina aumenta la biodisponibilidad oral de la decitabina, lo que le permite alcanzar niveles terapéuticos en el torrente sanguíneo . Esta inhibición conduce a un aumento de la hipometilación del ADN y la apoptosis de las células cancerosas .
Comparación Con Compuestos Similares
La cedazuridina es única en su capacidad de inhibir la desaminasa de citidina y mejorar la biodisponibilidad oral de la decitabina . Compuestos similares incluyen:
Decitabina: Un inhibidor de la metiltransferasa del ADN que se utiliza en el tratamiento de los síndromes mielodisplásicos.
Azacitidina: Otro inhibidor de la metiltransferasa del ADN con aplicaciones similares.
Tetrahidroúridina: El compuesto original de la cedazuridina, utilizado en varios estudios bioquímicos.
La cedazuridina destaca por su fluoración específica, que mejora sus efectos inhibitorios sobre la desaminasa de citidina y mejora el perfil farmacocinético de la decitabina .
Propiedades
Número CAS |
1456-89-9 |
|---|---|
Fórmula molecular |
C18H18N4O |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
4-[4-(dimethylamino)phenyl]imino-5-methyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C18H18N4O/c1-13-17(19-14-9-11-15(12-10-14)21(2)3)18(23)22(20-13)16-7-5-4-6-8-16/h4-12H,1-3H3 |
Clave InChI |
ASAZWLJLSPILII-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=O)C1=NC2=CC=C(C=C2)N(C)C)C3=CC=CC=C3 |
SMILES canónico |
CC1=NN(C(=O)C1=NC2=CC=C(C=C2)N(C)C)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


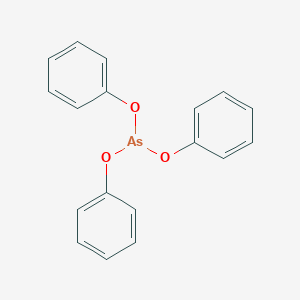
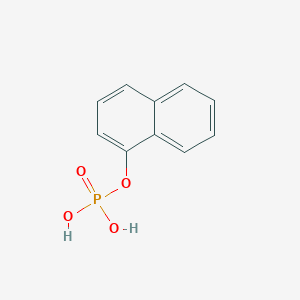
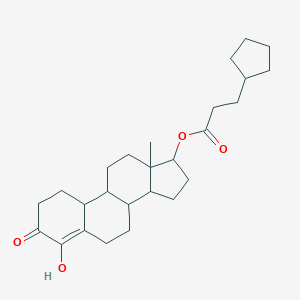

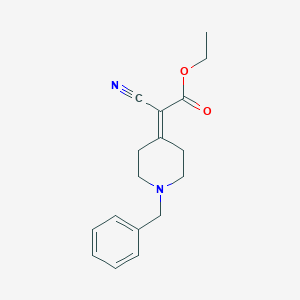
![Butanedioic acid hydrogen 4-[1-(bicyclo[2.2.1]hept-5-en-2-yl)ethyl] ester](/img/structure/B75691.png)
